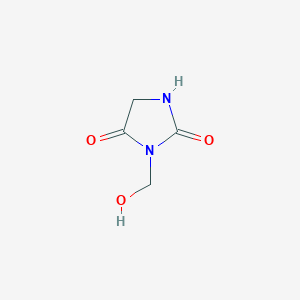![molecular formula C20H30Si2 B14632482 [[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-02-6](/img/structure/B14632482.png)
[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): is an organosilicon compound characterized by the presence of a biphenyl core linked to two trimethylsilane groups via methylene bridges. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Méthodes De Préparation
The synthesis of [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 1,1’-biphenyl-2,2’-diyldimethanol, trimethylsilyl chloride, triethylamine.
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Reaction: [ \text{1,1’-biphenyl-2,2’-diyldimethanol} + 2 \text{(trimethylsilyl chloride)} \rightarrow \text{[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane)} + 2 \text{(HCl)} ]
-
Industrial Production
- The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the methylene bridges can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduction can convert the methylene bridges to methylene groups.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): finds applications in various scientific research fields:
-
Chemistry
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
-
Medicine
- Explored for its potential use in the development of silicon-based pharmaceuticals.
-
Industry
- Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of [[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
- It can also form complexes with metal ions, influencing catalytic processes.
-
Pathways
- The compound’s effects are mediated through its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can alter the activity of biological molecules.
Comparaison Avec Des Composés Similaires
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane): can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(diphenylphosphine): Similar biphenyl core but with diphenylphosphine groups instead of trimethylsilane.
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylgermane): Similar structure but with trimethylgermane groups instead of trimethylsilane.
-
Uniqueness
- The presence of trimethylsilane groups imparts unique chemical properties, such as increased thermal stability and reactivity towards certain reagents, distinguishing it from its analogs.
[[1,1’-Biphenyl]-2,2’-diylbis(methylene)]bis(trimethylsilane) , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propriétés
Numéro CAS |
57754-02-6 |
|---|---|
Formule moléculaire |
C20H30Si2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
trimethyl-[[2-[2-(trimethylsilylmethyl)phenyl]phenyl]methyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-21(2,3)15-17-11-7-9-13-19(17)20-14-10-8-12-18(20)16-22(4,5)6/h7-14H,15-16H2,1-6H3 |
Clé InChI |
KLKPCWUVNUGVOD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC=CC=C1C2=CC=CC=C2C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
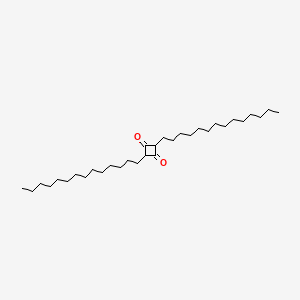
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
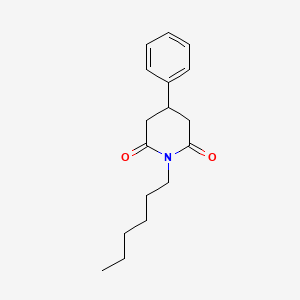
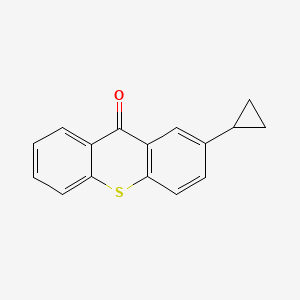
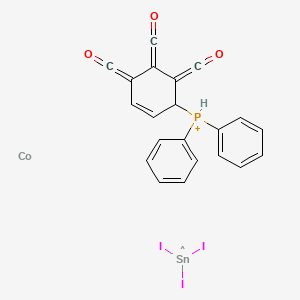
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
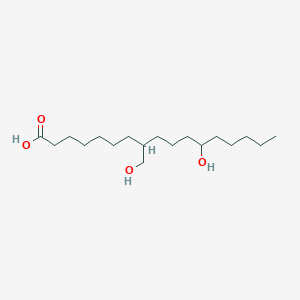
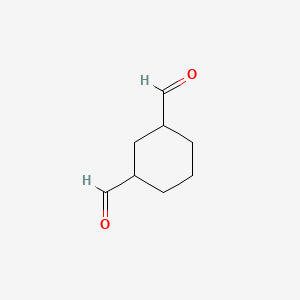


![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
